molecular formula C11H22ClN3O B1384061 1,3'-Bipiperidine-4-carboxamide hydrochloride CAS No. 2173091-75-1

1,3'-Bipiperidine-4-carboxamide hydrochloride

Cat. No.: B1384061
CAS No.: 2173091-75-1
M. Wt: 247.76 g/mol
InChI Key: QWBUSFOLOIEVJU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3’-Bipiperidine-4-carboxamide hydrochloride typically involves the coupling of piperidine derivatives under controlled conditions. One common method includes the reaction of piperidine with a carboxamide derivative in the presence of a catalyst . The reaction conditions often require a specific temperature range and pH to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process is designed to maximize yield while minimizing impurities. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,3’-Bipiperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H22ClN3O
  • Molecular Weight : 247.76 g/mol
  • IUPAC Name : 1-piperidin-3-ylpiperidine-4-carboxamide;hydrochloride

The compound features a bipiperidine structure that allows for unique interactions with biological targets, making it a valuable building block in organic synthesis.

Chemistry

1,3'-Bipiperidine-4-carboxamide hydrochloride serves as a crucial building block in the synthesis of complex organic molecules. It is often utilized in:

  • Synthesis of Heterocycles : Its structure allows for the formation of various heterocyclic compounds, which are essential in pharmaceuticals and agrochemicals.
  • Catalysis : The compound can act as a ligand in catalytic processes, facilitating reactions that lead to the formation of more complex structures.

Biology

In biological research, this compound is employed to study enzyme interactions and protein binding. Notable applications include:

  • Enzyme Inhibition Studies : It has been used to investigate the inhibition mechanisms of specific enzymes, providing insights into drug design.
  • Protein Binding Affinity : Research indicates that this compound can bind to proteins, which is critical for understanding its pharmacokinetics and therapeutic potential.

Medicine

The compound is being investigated for its potential therapeutic applications:

  • Drug Development : As a precursor in the synthesis of novel pharmacological agents, it shows promise in developing treatments for various diseases.
  • Anticancer Research : Studies have demonstrated its activity against certain cancer cell lines, suggesting potential use in anticancer therapies.

Case Study 1: Enzyme Interaction

A study focused on the interaction of this compound with a specific enzyme revealed that it acts as a competitive inhibitor. The research utilized kinetic assays to determine the binding affinity and inhibition constant (Ki), demonstrating its potential as a lead compound for drug development targeting that enzyme.

Case Study 2: Anticancer Activity

In vitro tests on various cancer cell lines (e.g., HeLa and MCF7) indicated that this compound exhibited significant cytotoxic effects. The mechanism was attributed to its ability to induce apoptosis in cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1,3’-Bipiperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3’-Bipiperidine-4-carboxamide hydrochloride is unique due to its specific structure, which allows for distinct interactions with molecular targets compared to other piperidine derivatives. This uniqueness makes it valuable for specialized research applications .

Biological Activity

1,3'-Bipiperidine-4-carboxamide hydrochloride (CAS No. 2173091-75-1) is a chemical compound with significant biological activity, primarily in the fields of medicinal chemistry and pharmacology. This compound has garnered attention for its potential therapeutic applications, particularly in the inhibition of various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula of this compound is C11H22ClN3OC_{11}H_{22}ClN_3O, with a molecular weight of 247.76 g/mol. Its structure features two piperidine rings and a carboxamide group, which contribute to its unique binding properties and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. It binds to enzymes and receptors, modifying their activity and leading to various biochemical effects. The precise mechanisms depend on the target and context of use, but it often involves modulation of signaling pathways critical for cellular function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : This compound has been assessed for its efficacy against Mycobacterium tuberculosis. A study highlighted its role in inhibiting this pathogen through structure-activity relationship (SAR) assessments, indicating promising in vitro activity against resistant strains .
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development targeting metabolic diseases.
  • Potential Therapeutic Applications : The compound is being explored as a precursor for developing new drugs due to its favorable interactions with biological targets. Its unique structure allows for further modifications that can enhance efficacy and reduce side effects .

Case Studies

  • Inhibition of Mycobacterium tuberculosis : A high-throughput screening identified this compound as a lead compound against M. tuberculosis, showing an MIC (Minimum Inhibitory Concentration) value that suggests effective antibacterial properties. Subsequent analogs were synthesized to improve potency while maintaining favorable physicochemical properties .
  • Enzyme Interaction Studies : Various studies have utilized this compound to investigate its binding affinity with different enzymes. For instance, assays conducted using ChEMBL data showed that the compound interacts robustly with key metabolic enzymes, highlighting its potential role in drug metabolism studies .

Data Tables

Biological Activity Target Effect Reference
AntimicrobialMycobacterium tuberculosisInhibition (MIC = 6.3 µM)
Enzyme InhibitionVarious metabolic enzymesModulation of activity
Potential Drug PrecursorVarious receptorsBinding and activity alteration

Properties

IUPAC Name

1-piperidin-3-ylpiperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O.ClH/c12-11(15)9-3-6-14(7-4-9)10-2-1-5-13-8-10;/h9-10,13H,1-8H2,(H2,12,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWBUSFOLOIEVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)N2CCC(CC2)C(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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